molecular formula C23H22FN7O2 B2723632 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 920365-71-5

1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2723632
CAS No.: 920365-71-5
M. Wt: 447.474
InChI Key: FUMSWYZXPRPISM-UHFFFAOYSA-N
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Description

1-(4-(3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a chemical compound with the molecular formula C23H22FN7O2 and a molecular weight of 447.5 g/mol . Its structure is defined by a [1,2,3]triazolo[4,5-d]pyrimidine core, a fluorophenyl group, and a piperazine moiety, which is a common pharmacophore in medicinal chemistry. While specific biological data for this exact molecule may be limited, compounds within the triazolopyrimidine class are recognized for their significant potential in pharmaceutical research. For instance, structurally similar triazolopyrimidine derivatives have been developed as potent antagonists for central nervous system targets, such as the Adenosine A2A receptor, which is a key focus for research in neurodegenerative conditions like Parkinson's disease . Furthermore, related [1,2,4]triazolo[1,5-c]pyrimidine compounds are investigated for their ability to inhibit key receptor tyrosine kinases (such as AXL, UFO), highlighting the potential of this chemical class in oncology research for mediating anti-proliferative effects . This compound is provided as a high-quality building block to support advanced chemical biology and drug discovery efforts. It is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers should handle all chemicals appropriately in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c1-16-4-2-3-5-19(16)33-14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)18-8-6-17(24)7-9-18/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMSWYZXPRPISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class, notable for its potential biological activities. Its molecular formula is C18H20FN7OC_{18}H_{20}FN_7O with a molecular weight of approximately 369.404 g/mol. This compound has garnered attention for its interactions with specific biological targets and its implications in cancer treatment.

Target of Action

The primary target of this compound is USP28 (Ubiquitin-Specific Protease 28), which plays a crucial role in regulating protein levels involved in cell cycle progression and apoptosis.

Mode of Action

The compound binds reversibly to USP28, inhibiting its activity. This inhibition disrupts normal cellular processes, particularly affecting the S phase of the cell cycle. The resultant biochemical pathways impacted include those related to cell proliferation and epithelial-mesenchymal transition (EMT), which are critical in cancer metastasis.

In Vitro Studies

In various cancer cell lines, including MGC-803 cells, treatment with this compound has demonstrated significant inhibition of cell proliferation and migration. The following table summarizes key findings from relevant studies:

Study Cell Line IC50 (μM) Effect Observed
MGC-803Not specifiedInhibition of cell proliferation and migration
Various0.564Potent LSD1 inhibition; reduced migration
Not specifiedNot specifiedInduction of apoptosis in treated cells

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the triazolo[4,5-d]pyrimidine scaffold can significantly influence the biological activity of derivatives. For instance, the presence of a fluorophenyl group enhances the compound's affinity for its target proteins.

Case Study 1: Inhibition of LSD1

A notable study highlighted that derivatives similar to this compound effectively inhibit Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. Compound 27 , a related structure, exhibited an IC50 value of 0.564μM0.564\mu M against LSD1 and demonstrated selectivity over monoamine oxidases (MAO-A/B). The inhibition led to decreased cellular migration and altered methylation patterns in histones, indicating potential applications in cancer therapeutics .

Case Study 2: Cell Proliferation

In a separate investigation focusing on the effects on cell proliferation, compounds from this class were shown to significantly reduce the growth rates of specific cancer cell lines when administered at sub-micromolar concentrations. The results suggest that this compound could serve as a template for developing new anticancer agents targeting USP28 and related pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Triazolopyrimidine Core) Aryloxy Group Key Differences
1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone (Target) 4-fluorophenyl o-tolyloxy (2-methylphenoxy) Reference compound for comparison
1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethanone 3-fluorophenyl p-tolyloxy (4-methylphenoxy) Fluorine position (meta vs. para) alters electronic effects; aryloxy regiochemistry impacts steric hindrance
{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone 4-methylphenyl 4-(trifluoromethyl)phenyl Methyl vs. fluorine substituent; trifluoromethyl group enhances lipophilicity

Critical Observations :

  • Aryloxy Groups: The o-tolyloxy group in the target introduces steric hindrance near the ethanone linker, which may reduce rotational freedom compared to the p-tolyloxy analogue .
  • Trifluoromethyl vs. Methyl: The trifluoromethyl group in the methanone derivative increases metabolic stability but may reduce solubility compared to the methyl-substituted target .
Spectroscopic and Physicochemical Comparisons
  • NMR Analysis : Comparative NMR studies (e.g., chemical shifts in regions A and B) reveal that substituents on the triazolopyrimidine core significantly alter the chemical environment of adjacent protons. For instance, the para-fluorine in the target compound induces upfield shifts in aromatic protons compared to meta-substituted analogues .
  • Lipophilicity: The trifluoromethyl group in the methanone derivative (LogP ≈ 3.2) increases lipophilicity relative to the target compound (LogP ≈ 2.8), as predicted by computational models .
Bioactivity and Functional Implications

For example:

  • The piperazine-triazolopyrimidine scaffold is associated with adenosine receptor antagonism in related compounds .
  • The o-tolyloxy group’s steric bulk may reduce off-target interactions compared to smaller substituents, as seen in analogues with p-tolyloxy groups .

Q & A

Basic: What are the key synthetic strategies for synthesizing this triazolopyrimidine derivative?

The synthesis involves a multi-step process:

  • Step 1: Formation of the triazolopyrimidine core via cyclization reactions using substituted phenylhydrazines and nitriles under acidic conditions .
  • Step 2: Introduction of the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig coupling, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
  • Step 3: Functionalization with the o-tolyloxy ethanone group through alkylation or Mitsunobu reactions, optimized in solvents like DMF or THF .
    Key Purification Methods: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (solvent: ethanol/water mixtures) .

Advanced: How can researchers optimize reaction yields and purity for this compound?

  • Catalyst Optimization: Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)₂) and ligands (e.g., BINAP vs. XPhos) to enhance coupling efficiency .
  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO) for cyclization steps to stabilize intermediates; switch to dichloromethane for acid-sensitive reactions .
  • In-Process Monitoring: Employ TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and identify byproducts .

Basic: What analytical techniques are critical for structural characterization?

Technique Application Example Data
NMR (¹H/¹³C) Confirms substituent positions and piperazine connectivity.¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, triazole)
Mass Spectrometry Validates molecular weight (e.g., [M+H]⁺ = 504.2 Da via ESI-MS).Observed m/z: 504.1
IR Spectroscopy Identifies carbonyl (C=O, ~1700 cm⁻¹) and triazole (C-N, ~1600 cm⁻¹) stretches.IR (KBr): 1705 cm⁻¹

Advanced: How to analyze structure-activity relationships (SAR) for anticancer activity?

  • Substituent Effects: Compare fluorophenyl vs. ethoxyphenyl groups at position 3 of the triazolopyrimidine core. Fluorophenyl derivatives show 2× higher inhibition of EGFR kinase (IC₅₀ = 0.8 μM vs. 1.6 μM for ethoxy) .
  • Piperazine Flexibility: Rigidify the piperazine ring with methyl groups to enhance target binding (e.g., ∆G = -9.2 kcal/mol vs. -7.5 kcal/mol for unmodified) .
    Table: Key SAR Trends
Modification Biological Impact Reference
Fluorine at 4-fluorophenyl↑ Lipophilicity, ↑ blood-brain barrier penetration
o-Tolyloxy vs. methoxyphenoxy↓ CYP3A4 inhibition (reduced off-target toxicity)

Advanced: How to resolve contradictions in enzyme inhibition data across studies?

  • Assay Variability: Discrepancies in IC₅₀ values (e.g., 0.8 μM vs. 2.1 μM for EGFR) may arise from assay conditions (ATP concentration, incubation time). Standardize protocols using recombinant enzymes and fixed ATP levels (e.g., 10 μM) .
  • Orthogonal Validation: Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out fluorescence interference .

Advanced: What computational methods predict target interactions?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR, VEGFR2). Key interactions:
    • Fluorophenyl group → Hydrophobic pocket (residues: Leu694, Val702).
    • Piperazine → Salt bridge with Asp831 .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Basic: What are the solubility and stability profiles under laboratory conditions?

  • Solubility: Poor in water (<0.1 mg/mL); use DMSO for stock solutions (50 mM). Soluble in ethanol (5 mg/mL at 25°C) .
  • Stability: Degrades by <10% in PBS (pH 7.4) after 24 hours but degrades rapidly in acidic conditions (pH 3.0, >50% loss in 6 hours) .

Advanced: How to design in vivo efficacy studies for anticancer potential?

  • Dosing Regimen: Administer 10 mg/kg intraperitoneally (IP) daily in xenograft models (e.g., HCT-116 colon cancer). Monitor tumor volume via caliper measurements .
  • Biomarker Analysis: Quantify phospho-EGFR levels in tumor lysates via ELISA or Western blot .

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